4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is a chemical compound that features a piperidine ring bonded to a triazole moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative. One common method includes the use of ethyl bromoacetate as a reagent to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Metal Salts: Copper or nickel salts for complexation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted triazole derivatives.
Complexation: Metal-triazole complexes.
Scientific Research Applications
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metals.
Biological Studies: It is investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and potentially leading to inhibition. The sulfanyl group can also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole moiety and is used in similar applications.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another derivative with a hydroxyl group instead of a sulfanyl group.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Contains a similar triazole-sulfanyl structure but with additional functional groups.
Uniqueness
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which provides a versatile scaffold for various chemical modifications and applications. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-12-6-10-11-8(12)13-7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNLDCOQZZUSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.